Ethyl 2-chloro-4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

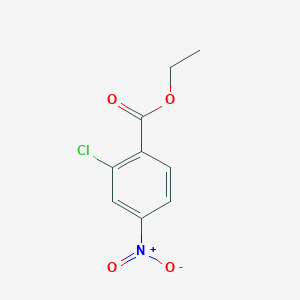

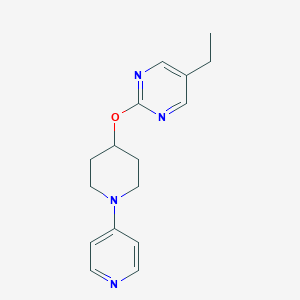

Ethyl 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound is typically stored at room temperature and appears as a solid or semi-solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid . This process can be optimized in a continuous flow system, resulting in high conversion (>99%) and selectivity (>99%) rates .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid or semi-solid substance that is stored at room temperature . It has a molecular weight of 229.62 .Applications De Recherche Scientifique

Catalytic Applications

- Ethyl 2-chloro-4-nitrobenzoate has been studied in the context of catalytic reactions. A study demonstrated the esterification of 4-nitrobenzoic acid catalyzed by an acidic ionic liquid, focusing on factors affecting yields, with the ionic liquid showing sustained catalytic activity over multiple cycles (Liang Hong-ze, 2013).

Nonlinear Optical Properties

- The compound's derivatives have been explored for their third-order nonlinear optical properties, indicating potential applications in photonic devices. This study found that the nonlinear absorption in materials was attributed to reverse saturable absorption, promising for photonic applications (Vijayakumar Sadasivan Nair et al., 2022).

Electrochemical Studies

- This compound has been a subject of voltammetric studies, focusing on the decay of the nitro radical anion in mixed media and the coupled chemical reactions involved (J. Carbajo et al., 2000).

Crystal Engineering

- In crystal engineering, the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which is related to this compound, have been synthesized and structurally characterized, highlighting the importance of halogen bonds in these structures (Madhavi Oruganti et al., 2017).

Synthetic Applications

- Its use as a building block for the solid-phase synthesis of various heterocyclic scaffolds has been documented, demonstrating its utility in the synthesis of diverse libraries of nitrogenous heterocycles important in drug discovery (Soňa Křupková et al., 2013).

Synthesis Optimization

- Research has been conducted on optimizing the synthesis conditions for Ethyl 4-nitrobenzoate, a closely related compound, using various catalysts (Fu Rong-geng, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-chloro-4-nitrobenzoate is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .

Mode of Action

Nitro compounds in general have a polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The water solubility of nitro compounds is generally low , which could impact the bioavailability of this compound.

Result of Action

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 , which could potentially be used to track the effects of the compound’s action.

Action Environment

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase , suggesting that temperature could be an important environmental factor influencing the action of this compound.

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds, like Ethyl 2-chloro-4-nitrobenzoate, are an important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Cellular Effects

It is known that nitro compounds can have various effects on cellular processes .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Metabolic Pathways

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Propriétés

IUPAC Name |

ethyl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEBEHFIJNRGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)